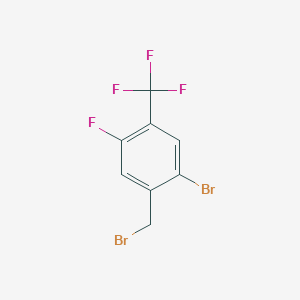

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide: is an organic compound with the molecular formula C8H4Br2F4 and a molecular weight of 335.92 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzyl bromide core. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-fluoro-5-(trifluoromethyl)toluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:

Nucleophilic substitution: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: It can be oxidized to form corresponding benzyl alcohols or carboxylic acids under specific conditions.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used under mild conditions.

Major Products:

Nucleophilic substitution: Products include substituted benzyl derivatives with various functional groups.

Oxidation: Products include benzyl alcohols and carboxylic acids.

Reduction: Products include benzyl derivatives with hydrogen replacing the bromine atoms.

Aplicaciones Científicas De Investigación

Chemistry: 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide is used as a building block in organic synthesis for the preparation of complex molecules. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study the effects of halogenated benzyl derivatives on biological systems. It serves as a precursor for the synthesis of bioactive molecules and probes for biochemical studies .

Medicine: In medicinal chemistry, this compound is used to develop new drug candidates with potential therapeutic applications. It is involved in the synthesis of compounds with anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties for various applications .

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The presence of bromine, fluorine, and trifluoromethyl groups enhances its reactivity and specificity towards certain molecular targets .

Molecular Targets and Pathways:

Comparación Con Compuestos Similares

2-Fluoro-5-(trifluoromethyl)benzyl bromide: Similar structure but lacks the second bromine atom.

4-(Trifluoromethyl)benzyl bromide: Lacks both the fluorine and the second bromine atoms.

2,4-Bis(trifluoromethyl)benzyl bromide: Contains two trifluoromethyl groups instead of one.

Uniqueness: 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide is unique due to the presence of both bromine and fluorine atoms along with a trifluoromethyl group. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies .

Actividad Biológica

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide (CAS No. 2090690-67-6) is a halogenated aromatic compound that has garnered interest in various fields including medicinal chemistry, materials science, and organic synthesis. Its unique structural features, particularly the trifluoromethyl group, enhance its biological activity and efficacy against specific targets.

Target of Action

The primary biological target of this compound is not explicitly defined in the literature; however, compounds with similar structures often interact with protein targets involved in signaling pathways and enzymatic functions. For instance, fluorinated compounds are known to modulate enzyme activity through alterations in binding affinity and kinetics.

Mode of Action

The compound is believed to interact with its target through hydrophobic interactions and hydrogen bonding , which can stabilize the binding conformation. This interaction affects the function of target proteins by altering their activity or inhibiting their function, thereby influencing cellular processes such as proliferation or apoptosis.

Biochemical Pathways

This compound may impact several biochemical pathways, including those involved in cell signaling and metabolic regulation . The modulation of these pathways can lead to significant changes in gene expression profiles and protein modifications, ultimately affecting cellular behavior.

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for its bioavailability:

- Absorption : Likely absorbed through oral or intravenous routes.

- Distribution : Exhibits a wide distribution due to its lipophilicity.

- Metabolism : Primarily metabolized in the liver by cytochrome P450 enzymes.

- Excretion : Eliminated via renal pathways, necessitating careful monitoring of dosage to avoid toxicity.

Result of Action

At the molecular level, exposure to this compound can lead to:

- Changes in gene expression , particularly genes associated with stress responses and metabolic pathways.

- Modifications in protein structure and function, potentially leading to altered enzymatic activities or receptor signaling.

Environmental Factors Influencing Activity

The efficacy of this compound can be influenced by environmental conditions such as:

- pH levels , which can affect solubility and ionization states.

- Temperature , impacting reaction kinetics and stability.

These factors must be optimized during experimental applications to ensure reliable results.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

- Oxidation : Potential formation of sulfoxides or sulfones.

- Reduction : Conversion to less halogenated derivatives.

- Substitution Reactions : Electrophilic substitution at aromatic positions.

Scientific Research Applications

This compound has potential applications across various fields:

- Medicinal Chemistry : Investigated for its potential as an anticancer agent due to its ability to modulate critical biological pathways.

- Material Science : Used in synthesizing new materials with unique properties owing to its trifluoromethyl group.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Structure | Antimicrobial activity |

| 2-Mercaptothiazole | Structure | Antiviral properties |

| 2-Bromobenzotrifluoride | Structure | Inhibitory effects on enzyme activity |

Case Studies

- A study demonstrated that compounds with trifluoromethyl groups exhibit enhanced potency against specific cancer cell lines compared to their non-fluorinated counterparts.

- Research indicated that halogenated benzyl compounds could effectively inhibit certain kinases involved in cancer progression.

Propiedades

IUPAC Name |

1-bromo-2-(bromomethyl)-4-fluoro-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F4/c9-3-4-1-7(11)5(2-6(4)10)8(12,13)14/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGUAZAXSGVSPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)C(F)(F)F)Br)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.